molecular formula C10H10BrNO2 B15066206 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B15066206
M. Wt: 256.10 g/mol
InChI Key: ZNVFOQZSLRBKOY-UHFFFAOYSA-N
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Description

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 8th position, a methoxy group at the 6th position, and a dihydroquinolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyquinoline and bromine.

    Bromination: The bromination of 6-methoxyquinoline is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically performed at room temperature or slightly elevated temperatures.

    Reduction: The brominated product is then subjected to reduction conditions to form the dihydroquinolinone core. This can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities.

    Medicine: The compound could be investigated for its potential therapeutic applications, including as an anti-inflammatory or antimalarial agent.

    Industry: It may find applications in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The bromine and methoxy substituents may influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: Lacks the bromine substituent and has different chemical reactivity and biological activity.

    8-Bromoquinoline: Lacks the methoxy group and may have different pharmacological properties.

    Quinolin-2(1H)-one: Lacks both the bromine and methoxy substituents, serving as a simpler core structure for comparison.

Uniqueness

8-Bromo-6-methoxy-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent or as a precursor for further chemical modifications.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

8-bromo-6-methoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H10BrNO2/c1-14-7-4-6-2-3-9(13)12-10(6)8(11)5-7/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

ZNVFOQZSLRBKOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)NC(=O)CC2

Origin of Product

United States

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